molecular formula C5H3FN2O3 B150303 5-Fluoro-2-hydroxy-3-nitropyridine CAS No. 136888-20-5

5-Fluoro-2-hydroxy-3-nitropyridine

Cat. No. B150303
M. Wt: 158.09 g/mol
InChI Key: BLFUHTOZIOQGBU-UHFFFAOYSA-N
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Description

5-Fluoro-2-hydroxy-3-nitropyridine is a chemical compound with the molecular formula C5H3FN2O3 . It is used as a pharmaceutical intermediate . The compound has a molecular weight of 158.09 g/mol .


Synthesis Analysis

The synthesis of 5-Fluoro-2-hydroxy-3-nitropyridine and similar compounds involves various methods. For instance, the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . From this, a series of 2-substituted-5-nitropyridines has been synthesized .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-2-hydroxy-3-nitropyridine can be represented by the canonical SMILES string C1=C(C(=O)NC=C1F)N+[O-] . The InChI representation is InChI=1S/C5H3FN2O3/c6-3-1-4(8(10)11)5(9)7-2-3/h1-2H,(H,7,9) .


Chemical Reactions Analysis

The reaction mechanism of 5-Fluoro-2-hydroxy-3-nitropyridine is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Fluoro-2-hydroxy-3-nitropyridine include a molecular weight of 158.09 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 0 . The exact mass is 158.01277012 g/mol .

Scientific Research Applications

1. Synthesis of Fluorinated Pyridines

  • Application Summary: Fluoropyridines are synthesized for their interesting and unusual physical, chemical, and biological properties. They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
  • Methods of Application: The synthesis of fluoropyridines involves various methods, including the Umemoto reaction and Balts-Schiemann reaction . For example, fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine .
  • Results or Outcomes: The synthesis of fluoropyridines has led to the development of potential imaging agents for various biological applications .

2. Synthesis and Reactions of Nitropyridines

  • Application Summary: Nitropyridines are synthesized and reacted with various compounds to form different derivatives .
  • Methods of Application: The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .
  • Results or Outcomes: From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .

3. Use in Solid Propellants

  • Application Summary: The lead salt of 2-hydroxy-3,5-dinitropyridine finds application in solid propellants as catalysts .
  • Methods of Application: The specific methods of application are not provided in the source .
  • Results or Outcomes: The outcomes of this application are not provided in the source .

4. Synthesis of F18 Substituted Pyridines

  • Application Summary: F18 substituted pyridines are synthesized for local radiotherapy of cancer and other biologically active compounds .
  • Methods of Application: The specific methods of synthesis are not provided in the source .
  • Results or Outcomes: The synthesis of F18 substituted pyridines has led to the development of potential imaging agents for various biological applications .

5. Organic Synthesis Intermediate

  • Application Summary: 2-Fluoro-5-nitropyridine can be used as an organic synthesis intermediate and pharmaceutical intermediate .
  • Methods of Application: The specific methods of application are not provided in the source .
  • Results or Outcomes: This compound is mainly used in laboratory research and development process and chemical production process .

6. Catalyst in Solid Propellants

  • Application Summary: The lead salt of 2-hydroxy-3,5-dinitropyridine finds application in solid propellants as catalysts .
  • Methods of Application: The specific methods of application are not provided in the source .
  • Results or Outcomes: The outcomes of this application are not provided in the source .

7. Synthesis of 3-Nitro-2-Pyridyl Derivatives

  • Application Summary: 2-Hydroxy-3-nitropyridine is used in the synthesis of 3-nitro-2-pyridyl derivatives .
  • Methods of Application: The specific methods of synthesis are not provided in the source .
  • Results or Outcomes: This compound is mainly used in laboratory research and development process .

8. Preparation of Bis([μ]-3,5-Dinitro­pyridin-2-olato)bis­

  • Application Summary: 2-Hydroxy-3,5-dinitropyridine may be used in the preparation of bis([μ]-3,5-dinitro­pyridin-2-olato)bis­ .
  • Methods of Application: The specific methods of application are not provided in the source .
  • Results or Outcomes: The outcomes of this application are not provided in the source .

Safety And Hazards

While specific safety and hazard information for 5-Fluoro-2-hydroxy-3-nitropyridine is not available, general safety measures for handling similar compounds include avoiding contact with skin and eyes, avoiding breathing mist, gas or vapors, and using personal protective equipment .

properties

IUPAC Name

5-fluoro-3-nitro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FN2O3/c6-3-1-4(8(10)11)5(9)7-2-3/h1-2H,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFUHTOZIOQGBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60441990
Record name 5-fluoro-2-hydroxy-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-hydroxy-3-nitropyridine

CAS RN

136888-20-5
Record name 5-Fluoro-3-nitro-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136888-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-fluoro-2-hydroxy-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoro-2-hydroxy-3-nitropyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RR Robinson, KM Donahue, PS Son… - Journal of heterocyclic …, 1996 - Wiley Online Library
… [11] Prepared by nitration of 5-fluoro-2-hydroxypyridine followed by reaction of the intermediate (5-fluoro 2-hydroxy-3-nitropyridine) with phosphorus oxychloride/phosphorus …
Number of citations: 10 onlinelibrary.wiley.com

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